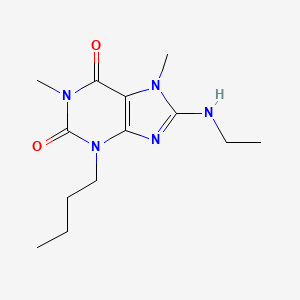
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione is a chemical compound with the molecular formula C13H21N5O2. It is known for its applications in synthesis and pharmaceuticals .
Méthodes De Préparation
The synthesis of 3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione involves several steps. One common synthetic route includes the alkylation of the purine ring followed by the introduction of the ethylamino group. The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the purine ring.
Substitution: The ethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under appropriate conditions
Applications De Recherche Scientifique
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The pathways involved in its mechanism of action include binding to the active site of enzymes or receptors, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
3-Butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione can be compared with other similar compounds, such as:
3-Butyl-8-(ethylamino)-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: This compound has a similar structure but contains additional methyl groups and a spiro ring system.
1-Allyl-3-Butyl-8-(N-Acetyl-4-Aminobenzyl)-Xanthine: This compound has an allyl group and an acetylated aminobenzyl group, making it structurally distinct.
The uniqueness of this compound lies in its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
7597-86-6 |
|---|---|
Formule moléculaire |
C13H21N5O2 |
Poids moléculaire |
279.34 g/mol |
Nom IUPAC |
3-butyl-8-(ethylamino)-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C13H21N5O2/c1-5-7-8-18-10-9(11(19)17(4)13(18)20)16(3)12(15-10)14-6-2/h5-8H2,1-4H3,(H,14,15) |
Clé InChI |
QGOKKRWFDHZSTG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
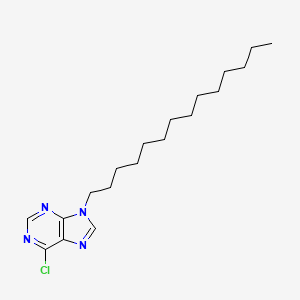
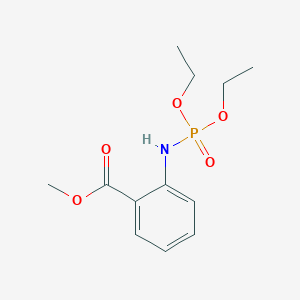
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
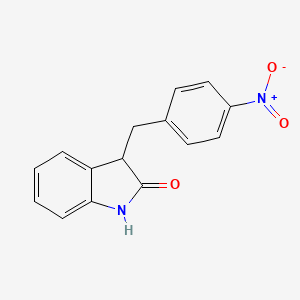
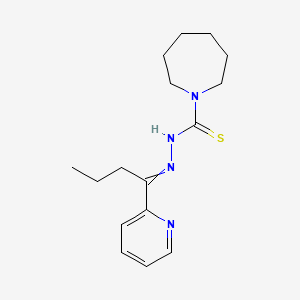
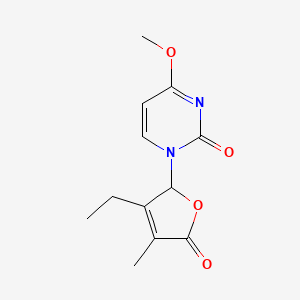
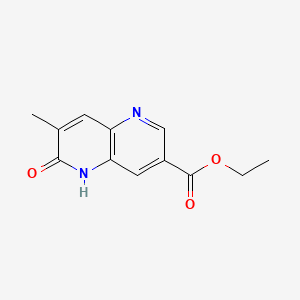
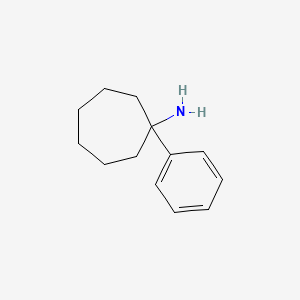

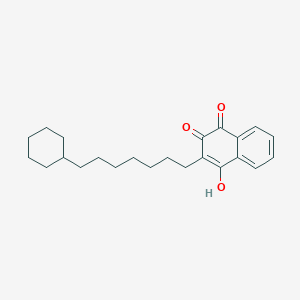
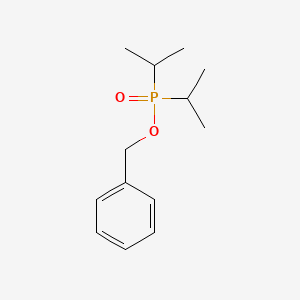
![1-{[(2-Methoxyphenyl)amino]oxy}-3-phenoxypropan-1-one](/img/structure/B14001852.png)
